N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylsulfanylpropanamide
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylsulfanylpropanamide is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and bioavailability of compounds, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylsulfanylpropanamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable thiol compound under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone or ethyl acetate, with the temperature maintained between 20°C and 60°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes the formation of intermediate compounds, which are then reacted under specific conditions to yield the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylsulfanylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylsulfanylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. One of the key mechanisms involves the activation of histone acetyltransferase (HAT) activity, which leads to alterations in chromatin structure and gene expression. This activity is particularly relevant in the context of neuropsychiatric and neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Known for its analgesic properties.
N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide: Activates p300 HAT activity.
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylsulfanylpropanamide is unique due to its combination of a trifluoromethyl group and a phenylsulfanyl moiety, which imparts distinct pharmacological properties. This combination enhances its metabolic stability and bioavailability, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylsulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NOS/c1-10(23-12-5-3-2-4-6-12)15(22)21-11-7-8-14(17)13(9-11)16(18,19)20/h2-10H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYRHUYILIYRIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)SC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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